
Palbociclib Impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palbociclib Impurity 7: is a chemical compound with the following detailed structure: 1-Piperazinecarboxylic acid, 4-[6-[[6-[(1E)-2-butoxyethenyl]-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxopyrido [2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester . It has a molecular weight of 603.8 g/mol and the chemical formula C33H45N7O4.
Preparation Methods
Industrial Production Methods: Industrial production methods for Palbociclib Impurity 7 are proprietary and closely guarded by manufacturers. These methods likely involve efficient and scalable processes to ensure high yields and purity.
Chemical Reactions Analysis
Reactivity: Palbociclib Impurity 7 may undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter specific moieties.
Substitution: Substitution reactions, where one functional group is replaced by another.
Other Transformations: Additional reactions based on its chemical structure.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:
Oxidation: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products: The major products formed during these reactions would be derivatives of this compound, each with distinct functional groups.
Scientific Research Applications
Importance in Quality Control
2.1 Quality Assurance in Drug Manufacturing
The presence of impurities in pharmaceutical products can lead to adverse effects or reduced efficacy. Therefore, monitoring impurities such as Palbociclib Impurity 7 is critical in the manufacturing process. The preparation method described in patent CN111362938A emphasizes using palbociclib and formate solvents to yield high-purity products, which can be applied for both qualitative and quantitative analysis of impurities .
2.2 Regulatory Compliance
Regulatory agencies like the FDA and EMA require rigorous testing for impurities to ensure patient safety. The assessment reports indicate that genotoxicity assessments are performed on all starting materials and intermediates to identify potentially harmful impurities . this compound serves as a standard control in these assessments to maintain compliance with international guidelines.
Research Applications
3.1 Pharmacological Studies
Research has shown that impurities can affect the pharmacokinetics and pharmacodynamics of drugs. Studies involving palbociclib have highlighted how impurities influence drug metabolism and efficacy . Understanding the behavior of this compound can aid researchers in designing better clinical trials by accounting for variability introduced by these compounds.
3.2 Toxicological Assessments
Toxicological studies are crucial for evaluating the safety profile of pharmaceutical compounds. The presence of impurities like this compound necessitates detailed toxicological evaluations to ensure that they do not contribute to adverse effects when administered to patients . These studies help establish acceptable limits for impurities based on their potential toxicity.
Case Studies
4.1 Clinical Trials
In clinical settings, the impact of palbociclib combined with endocrine therapy has been extensively studied. Real-world evidence suggests that controlling impurity levels can lead to improved outcomes in patients receiving treatment for metastatic breast cancer . For instance, studies comparing progression-free survival rates have taken into account impurity profiles to understand their effects on treatment efficacy.
4.2 Comparative Analyses
Research comparing different CDK4/6 inhibitors has also considered impurity profiles as a factor influencing treatment outcomes . The data from various clinical trials emphasize that maintaining low levels of impurities like this compound can be associated with better overall survival rates among patients.
Mechanism of Action
The exact mechanism of action for Palbociclib Impurity 7 remains undisclosed. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are limited, Palbociclib Impurity 7 can be contrasted with other related compounds. Unfortunately, I don’t have a list of similar compounds at this time.
Remember that this compound is primarily used for analytical purposes and not for human consumption
Biological Activity
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been recognized for its role in treating hormone receptor-positive breast cancer. However, impurities such as Palbociclib Impurity 7 can impact the drug's efficacy and safety. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Overview of Palbociclib and Its Impurities
Palbociclib is primarily used in combination with endocrine therapies like letrozole for advanced breast cancer treatment. The presence of impurities in pharmaceuticals is critical as they can influence both therapeutic outcomes and safety profiles. Specifically, this compound is one of several identified impurities that arise during the synthesis of palbociclib.
Palbociclib functions by inhibiting CDK4 and CDK6, which are crucial for cell cycle progression. The inhibition leads to:
- G1 Phase Arrest : By preventing the phosphorylation of the retinoblastoma (Rb) protein, palbociclib halts the cell cycle at the G1 phase, thereby inhibiting DNA synthesis required for cellular replication .
- Reduced Proliferation : This mechanism effectively reduces proliferation in estrogen receptor-positive breast cancer cell lines, making it a potent therapeutic agent .
Table 1: Comparison of Biological Activity
Compound | Mechanism of Action | Targeted Pathway | IC50 (nM) |
---|---|---|---|
Palbociclib | Inhibits CDK4/6 | Cell Cycle Regulation | 11-15 |
This compound | Potentially similar to palbociclib | Cell Cycle Regulation | TBD |
Case Studies
-
Study on Impurities in Clinical Trials :
A review highlighted that impurities like this compound could affect clinical outcomes in trials involving palbociclib combined with letrozole. The study emphasized monitoring these impurities to ensure patient safety and drug efficacy . -
Toxicological Assessment :
Research conducted on various palbociclib impurities indicated that some may possess genotoxic properties or other toxicological concerns. However, specific assessments regarding this compound have yet to be published .
Research Findings
Recent investigations into the metabolic pathways of palbociclib suggest that impurities can alter pharmacokinetics and pharmacodynamics. For instance:
- Metabolism : Palbociclib is primarily metabolized by cytochrome P450 enzymes. Impurities may influence this metabolic process, potentially leading to altered drug levels and effects in patients .
- Safety Profiles : The European Medicines Agency has noted that while no genotoxicity concerns were identified with other impurities, ongoing assessments are necessary for newly identified ones like this compound .
Properties
Molecular Formula |
C33H45N7O4 |
---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
tert-butyl 4-[6-[[6-[(E)-2-butoxyethenyl]-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C33H45N7O4/c1-6-7-19-43-20-14-26-23(2)27-22-35-31(37-29(27)40(30(26)41)24-10-8-9-11-24)36-28-13-12-25(21-34-28)38-15-17-39(18-16-38)32(42)44-33(3,4)5/h12-14,20-22,24H,6-11,15-19H2,1-5H3,(H,34,35,36,37)/b20-14+ |
InChI Key |
FQWNKZOYZXUWOL-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCO/C=C/C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCCCOC=CC1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.